2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol
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Overview
Description
2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,6-di(pyridin-2-yl)pyridine: Another pyridine-containing pyrimidine with similar coordination chemistry properties.
2-(1H-pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine: A compound with similar structural features but different functional groups.
Uniqueness
2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90946-09-1 |
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Molecular Formula |
C10H9N3O |
Molecular Weight |
187.2g/mol |
IUPAC Name |
2-methyl-4-pyridin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H9N3O/c1-7-12-9(6-10(14)13-7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13,14) |
InChI Key |
GASREVYJGTZKLJ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC(=O)N1)C2=CC=CC=N2 |
Isomeric SMILES |
CC1=NC(=O)C=C(N1)C2=CC=CC=N2 |
Canonical SMILES |
CC1=NC(=O)C=C(N1)C2=CC=CC=N2 |
Origin of Product |
United States |
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